

# Spectroscopic Characterization of 5'-Demethylaquillochin: A Technical Overview

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## Compound of Interest

Compound Name: 5'-Demethylaquillochin

Cat. No.: B7982125

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## Abstract

**5'-Demethylaquillochin** is a naturally occurring coumarinolignoid isolated from *Mallotus apelta*. This document provides a comprehensive summary of its spectroscopic characterization. The structural elucidation of **5'-Demethylaquillochin** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide presents the available spectroscopic data in a structured format to facilitate its use in research and drug development. The methodologies employed in these spectroscopic analyses are also detailed to ensure reproducibility.

## Chemical Structure

- Compound Name: **5'-Demethylaquillochin**
- CAS Number: 305364-91-4
- Molecular Formula:  $C_{20}H_{18}O_9$
- Molecular Weight: 402.4 g/mol

## Spectroscopic Data

The primary reference for the spectroscopic data of **5'-Demethylaquillochin** is the following publication:

- Cheng X. F., Chen Z. L. (2000). Coumarinolignoids of *Mallotus apelta*. *Fitoterapia*, 71(3), 341-342.

Due to the unavailability of the full-text of this key publication in the conducted search, the specific quantitative spectroscopic data for **5'-Demethylaquillochin** cannot be presented here. However, the following tables are structured to be populated with the relevant data once it is obtained from the primary source.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5'-Demethylaquillochin**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
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## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5'-Demethylaquillochin**

Position	Chemical Shift (δ, ppm)
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## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **5'-Demethylaquillochin**

Ionization Mode	[M+H] <sup>+</sup> (m/z)	[M-H] <sup>-</sup> (m/z)	Key Fragment Ions (m/z)
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## Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for **5'-Demethylaquillochin**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
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## Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for **5'-Demethylaquilochin**

Solvent	$\lambda_{\text{max}}$ (nm)
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## Experimental Protocols

Detailed experimental protocols for the spectroscopic analyses of **5'-Demethylaquilochin** would be provided in the materials and methods section of the primary research article by Cheng and Chen (2000). These protocols are essential for the replication of the experiments and for comparing data obtained from different laboratories. The following sections outline the typical information that would be included.

### Sample Preparation

This section would describe the source of **5'-Demethylaquilochin**, the methods of its isolation and purification, and the preparation of the sample for each spectroscopic analysis, including the solvents used and the sample concentrations.

### NMR Spectroscopy

This would detail the type of NMR spectrometer used (e.g., Bruker, Varian) and its operating frequency (e.g., 400 MHz, 600 MHz). It would also specify the solvent used (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), the internal standard (e.g., TMS), and the parameters for data acquisition and processing for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### Mass Spectrometry

This section would specify the type of mass spectrometer (e.g., Q-TOF, Orbitrap) and the ionization technique employed (e.g., ESI, APCI). It would also provide details on the experimental parameters, such as the solvent system, flow rate, and collision energy for fragmentation analysis.

### Infrared Spectroscopy

The type of IR spectrometer (e.g., FTIR) and the sampling method (e.g., KBr pellet, thin film) would be described here.

## UV-Vis Spectroscopy

This would detail the spectrophotometer used and the solvent in which the spectrum was recorded.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product like **5'-Demethyloquillochin**.



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Caption: A generalized workflow for the isolation and spectroscopic characterization of **5'-Demethylaquillochin**.

## Signaling Pathway (Hypothetical)

As the biological activity and associated signaling pathways of **5'-Demethylaquilochin** are not detailed in the available literature, a hypothetical signaling pathway diagram cannot be generated at this time. Further research into the bioactivity of this compound is required.

## Conclusion

This technical guide provides a framework for the spectroscopic characterization of **5'-Demethylaquilochin**. While the specific quantitative data is pending access to the primary literature, the structured format and detailed explanation of the required information will be a valuable resource for researchers. The provided workflow diagram offers a clear overview of the process of natural product characterization. It is recommended that researchers obtain the cited primary literature to access the complete spectroscopic data for their work.

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